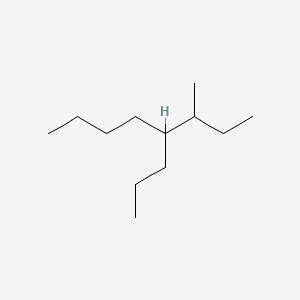

3-Methyl-4-propyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propyloctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-8-10-12(9-6-2)11(4)7-3/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXPEFTVFFFIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611350 | |

| Record name | 3-Methyl-4-propyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62184-35-4 | |

| Record name | 3-Methyl-4-propyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4-propyloctane

For Researchers, Scientists, and Drug Development Professionals

Foreword

As Senior Application Scientist, it is my privilege to present this technical guide on 3-Methyl-4-propyloctane. This document moves beyond a simple recitation of facts, aiming instead to provide a holistic understanding of this branched alkane, grounded in the principles of synthetic chemistry and analytical science. The structure of this guide is intentionally fluid, designed to mirror the interconnectedness of chemical properties, synthesis, and potential applications. Our exploration will be underpinned by a commitment to scientific integrity, offering not just data, but the reasoning behind the methodologies and interpretations presented. Every piece of information is meticulously referenced to authoritative sources, ensuring a self-validating and trustworthy resource for the discerning researcher.

Molecular Identity and Structural Elucidation

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its fundamental identity is established by its unique arrangement of carbon and hydrogen atoms.

IUPAC Name: this compound[1] CAS Number: 62184-35-4[1][2][3] Molecular Formula: C₁₂H₂₆[1][2][4][5] Molecular Weight: 170.33 g/mol [1][4][5]

The structure consists of an eight-carbon backbone (octane) with a methyl group (-CH₃) at the third carbon and a propyl group (-CH₂CH₂CH₃) at the fourth carbon.[2] This specific branching pattern gives rise to chirality at both the third and fourth carbon atoms, meaning that this compound can exist as a mixture of stereoisomers.[2]

Table 1: Core Molecular and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62184-35-4 | Benchchem, PubChem, ChemicalBook[1][2][6] |

| Molecular Formula | C₁₂H₂₆ | Benchchem, PubChem, ChemicalBook[1][2][4][5] |

| Molecular Weight | 170.33 g/mol | PubChem, ChemicalBook[1][4][5] |

| Boiling Point | 197 °C | ChemicalBook[4] |

| Density | 0.7617 g/cm³ | ChemicalBook[4] |

| Refractive Index | 1.4263 | ChemicalBook[4] |

Synthetic Pathways: A Strategic Approach

The synthesis of a saturated alkane like this compound is most strategically achieved through the reduction of a corresponding unsaturated precursor, such as an alkene or alkyne.[2] This approach is favored because the carbon-carbon bond framework can be more readily constructed using reactions that are facilitated by the presence of a functional group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection for this compound points to 3-methyl-4-propyl-octene as a key intermediate.[2] The synthesis of this alkene can be approached through established carbon-carbon bond-forming reactions.

Sources

- 1. This compound | C12H26 | CID 21201031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. octane, 3-methyl-4-propyl- [webbook.nist.gov]

- 4. This compound | CAS#:62184-35-4 | Chemsrc [chemsrc.com]

- 5. This compound [chemicalbook.com]

- 6. 3-Methyl-4-Propyl-Octan | 62184-35-4 [chemicalbook.com]

The Molecular Architecture of 3-Methyl-4-propyloctane: A Technical Guide for Advanced Research

An In-depth Structural and Analytical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-propyloctane is a branched alkane characterized by the molecular formula C₁₂H₂₆. As a saturated hydrocarbon, its core structure consists of an eight-carbon octane backbone substituted with a methyl group at the third carbon and a propyl group at the fourth. The presence of two adjacent chiral centers at the C3 and C4 positions introduces significant stereochemical complexity, resulting in four possible stereoisomers. This guide provides a comprehensive analysis of the molecular structure, conformational dynamics, and spectroscopic signature of this compound. It details methodologies for its unambiguous characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines plausible synthetic strategies, and discusses its relevance in the context of medicinal chemistry, particularly concerning its physicochemical properties like lipophilicity. This document is intended to serve as a technical resource for scientists engaged in organic synthesis, structural elucidation, and drug discovery.

Introduction

Branched alkanes are fundamental structural motifs in organic chemistry and constitute key fragments in numerous biologically active molecules and materials. This compound (CAS No: 62184-35-4) serves as an exemplary model for understanding the nuanced structural features that arise from aliphatic substitution.[1][2] Its proper identification and synthesis demand a sophisticated application of modern analytical and synthetic techniques. The core challenge and point of interest in its structure are the two contiguous stereocenters, which dictate the molecule's three-dimensional shape and can influence its interactions in a biological or material science context. This guide will deconstruct the molecule from first principles of IUPAC nomenclature to the practical application of advanced spectroscopic and synthetic protocols.

Molecular Structure and Stereochemistry

The systematic name, this compound, precisely defines its connectivity. The parent chain is the longest continuous carbon chain, which is eight carbons long (octane). Numbering begins from the end that assigns the lowest possible locants to the substituents, leading to a methyl group (-CH₃) on carbon 3 and a propyl group (-CH₂CH₂CH₃) on carbon 4.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[2] |

| Molecular Weight | 170.33 g/mol | PubChem[2] |

| CAS Number | 62184-35-4 | Benchchem[1] |

| Calculated LogP | 6.1 | PubChem[2] |

Chirality and Stereoisomers

The most critical structural feature of this compound is the presence of two chiral centers at positions C3 and C4.[1] Each of these carbons is bonded to four different groups, giving rise to stereoisomerism.

-

Carbon 3 (C3): Bonded to a hydrogen (H), a methyl group (-CH₃), an ethyl group (C1-C2 of the main chain), and the remainder of the substituted octane chain.

-

Carbon 4 (C4): Bonded to a hydrogen (H), a propyl group (-CH₂CH₂CH₃), a butyl group (C5-C8 of the main chain), and the remainder of the substituted octane chain.

With two chiral centers, a maximum of 2² = 4 stereoisomers can exist: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) isomers are enantiomers of each other, while the (3R, 4S) and (3S, 4R) isomers constitute a second enantiomeric pair. The relationship between any other pairing (e.g., (3R, 4R) and (3R, 4S)) is diastereomeric.

Conformational Analysis

Rotation around the C-C single bonds allows this compound to adopt numerous conformations. The relative stability of these conformers is governed by torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups). Analysis using Newman projections, particularly looking down the critical C3-C4 bond, is essential.

The most stable conformations will be staggered arrangements that maximize the distance between the largest substituents (the propyl group and the rest of the octane chain).

-

Anti-conformation: The bulkiest groups are 180° apart, representing the lowest energy state.

-

Gauche conformation: The bulkiest groups are 60° apart, which induces some steric strain, making it higher in energy than the anti-conformation.

-

Eclipsed conformations: These are the highest energy states due to significant torsional and steric strain and act as rotational barriers.

The specific energy landscape is complex, but the molecule will predominantly exist in low-energy staggered conformations at room temperature.

Caption: Logical workflow for deriving the IUPAC name.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques, primarily NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework. Due to the molecule's asymmetry, all 12 carbons and 26 protons are, in principle, chemically non-equivalent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted using NMRDB.org in CDCl₃. Values are estimates and may differ from experimental results.

| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | Predicted Splitting |

| 1 | 14.1 | -CH₃ | 0.90 | t |

| 2 | 23.0 | -CH₂- | 1.25 | m |

| 3 | 34.5 | -CH- | 1.50 | m |

| 3-CH₃ | 19.8 | -CH₃ | 0.85 | d |

| 4 | 45.7 | -CH- | 1.45 | m |

| 5 | 29.5 | -CH₂- | 1.28 | m |

| 6 | 32.0 | -CH₂- | 1.26 | m |

| 7 | 22.6 | -CH₂- | 1.27 | m |

| 8 | 14.0 | -CH₃ | 0.89 | t |

| Propyl-1' | 36.8 | -CH₂- | 1.35 | m |

| Propyl-2' | 20.5 | -CH₂- | 1.40 | m |

| Propyl-3' | 14.4 | -CH₃ | 0.92 | t |

-

¹H NMR Insights: The proton spectrum will be complex, with significant signal overlap in the aliphatic region (approx. 0.8-1.6 ppm). The methyl groups will appear as triplets (for the ends of the octane and propyl chains) and a doublet (for the C3-methyl group). The methine protons at C3 and C4 will be complex multiplets due to coupling with numerous neighboring protons.

-

¹³C NMR Insights: The carbon spectrum provides a clearer picture, with distinct signals expected for each of the 12 carbons. The chemical shifts are influenced by branching, with the methine carbons (C3, C4) appearing further downfield than the methylene and methyl carbons.

Protocol 1: Sample Preparation for NMR Analysis

This protocol is a standard procedure for preparing a small organic molecule for NMR analysis.[3][4]

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent should not contain proton signals that would obscure the analyte signals.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particulates.[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer's spinner turbine.

Mass Spectrometry (MS)

Under Electron Ionization (EI), branched alkanes undergo characteristic fragmentation. The molecular ion (M⁺) peak at m/z = 170 is expected to be of very low abundance or completely absent due to the high propensity for fragmentation.[3][5]

Expected Fragmentation Pattern:

-

Preferential Cleavage: C-C bond cleavage will occur preferentially at the branching points (C3 and C4) to form more stable secondary and tertiary carbocations.

-

Loss of Largest Group: The favored fragmentation pathway is often the loss of the largest alkyl radical from a branch point.[5][6]

-

Cleavage of the C4-C5 bond would result in the loss of a butyl radical (C₄H₉•, 57 Da), leading to a fragment ion at m/z = 113.

-

Cleavage of the C3-C4 bond could lead to the loss of a pentyl group containing the propyl substituent, or loss of an ethyl group.

-

-

Characteristic Series: The spectrum will be dominated by a series of alkyl fragment ions (CₙH₂ₙ₊₁) separated by 14 Da (a CH₂ group).[3]

Protocol 2: GC-MS Analysis for Identification and Purity

This protocol outlines a general procedure for analyzing a volatile organic compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

-

Instrument Setup:

-

GC: Use a non-polar capillary column (e.g., DB-1 or HP-5ms). Set a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

MS: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 200.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet. A solvent delay of 2-3 minutes is used to prevent the high concentration of solvent from saturating the detector.

-

Data Acquisition: Acquire the data as the compound elutes from the GC column and is analyzed by the mass spectrometer.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of this peak, comparing the fragmentation pattern to the expected pathways.

-

Assess purity by integrating the peak area relative to any impurity peaks.

-

Synthesis and Chemical Reactivity

The synthesis of a specifically branched alkane like this compound requires a strategy that can precisely form C-C bonds at the desired locations. A common and effective approach involves creating an unsaturated precursor, such as an alkene, which is then reduced to the final alkane.

Plausible Synthetic Route: Grignard Reaction and Hydrogenation

A robust method involves the reaction of a Grignard reagent with a ketone, followed by dehydration of the resulting tertiary alcohol and subsequent catalytic hydrogenation of the alkene mixture.[7]

Caption: A plausible Grignard-based synthetic route. Note: This diagram shows the synthesis of an intermediate; a similar strategy starting with 2-methyl-3-heptanone and a propyl Grignard would be needed for the final target.

Alternative Synthetic Route: Corey-House Synthesis

The Corey-House synthesis provides another powerful method for forming C-C bonds. This reaction involves a lithium dialkylcuprate (Gilman reagent) reacting with an alkyl halide.[8][9][10] For this compound, this could involve, for example, the reaction of lithium di(pentyl)cuprate with 3-bromo-2-methylhexane. This method is particularly effective for coupling different alkyl groups.[10]

Relevance in a Drug Development Context

While a simple alkane like this compound is not a drug candidate itself, its structural features are highly relevant to medicinal chemistry.

-

Lipophilicity (LogP): The partition coefficient (LogP) is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). With a calculated XLogP3 value of 6.1, this compound is highly lipophilic.[2] Understanding how branched alkyl fragments contribute to overall molecular lipophilicity is crucial for tuning the pharmacokinetic properties of drug candidates.

-

Metabolic Stability: Saturated aliphatic chains are subject to metabolic oxidation by cytochrome P450 enzymes. The presence of branching can influence the rate and site of metabolism. Tertiary C-H bonds, like those at C3 and C4, can be more susceptible to oxidation than primary or secondary ones.

-

Molecular Scaffolding: Branched alkyl groups serve as common structural scaffolds that orient functional groups in three-dimensional space. The defined stereochemistry of fragments like this can be used to control the conformation of a larger molecule, potentially improving its binding affinity to a biological target.

Conclusion

This compound is a structurally informative branched alkane whose complexity arises from its two adjacent chiral centers. Its identity is definitively confirmed through a combination of ¹H and ¹³C NMR spectroscopy to map its atomic connectivity and mass spectrometry to analyze its characteristic fragmentation patterns. Its synthesis can be achieved through established organometallic routes, such as the Grignard or Corey-House reactions, which offer precise control over C-C bond formation. As a molecular fragment, it provides valuable insights into the physicochemical properties, such as high lipophilicity and conformational dynamics, that are fundamental to the design and development of new therapeutic agents. This guide provides the foundational technical knowledge and protocols necessary for researchers to confidently synthesize, characterize, and utilize this and similar branched alkane structures in their scientific endeavors.

References

- Chemical Instrumentation Facility, Iowa State University.

- Whitman College. GCMS Section 6.9.

- NMRDB.org.

- Branched chain alkanes fragment

- Georgia Institute of Technology.

- California Air Resources Board.

- The University of Melbourne. STANDARD OPERATING PROCEDURE - Instrument: GCMS. [Link]

- Wikipedia. Corey–House synthesis. [Link]

- KPU Pressbooks. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I. [Link]

- Maricopa Open Digital Press. Conformational Analysis of Alkanes – Organic Chemistry. [Link]

- Plymouth Student Scientist. Synthesis of H-branch alkanes. [Link]

- Unacademy. A Short On Preparation Of Alkanes By Corey- House Synthesis. [Link]

- BYJU'S. Corey House Reaction. [Link]

- Quora. How can alkane prepare by grignard reagent?. [Link]

- Chemistry LibreTexts.

- PubChem, National Institutes of Health. This compound | C12H26 | CID 21201031. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H26 | CID 21201031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. PROSPRE [prospre.ca]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 9. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 10. byjus.com [byjus.com]

3-Methyl-4-propyloctane IUPAC nomenclature

The IUPAC nomenclature serves as a self-validating system. To verify a name, one can reverse the process: draw the structure based only on the name and then re-apply the naming rules. If the original name is regenerated, the name is correct. For example, analyzing "this compound" leads to drawing only one possible structure, and applying the rules to that structure leads back to the same name, confirming its validity. One can also perform a simple carbon count from the name (1 for methyl + 3 for propyl + 8 for octane = 12 carbons) to quickly check against the molecular formula (C12H26). [3][8]

References

- 2.2: Nomenclature of Alkanes. (2024). Chemistry LibreTexts. [Link]

- IUPAC Alkane Nomenclature Rules in a Nutshell. St. Olaf College. [Link]

- IUPAC Nomenclature of Alkanes. OpenOChem Learn. [Link]

- Nomenclature of Alkanes | MCC Organic Chemistry. Lumen Learning. [Link]

- 2.2 Nomenclature of Alkanes – Organic Chemistry I. KPU Pressbooks. [Link]

- 3.4: Naming Alkanes. (2023). Chemistry LibreTexts. [Link]

- Naming Branched Alkanes. (2021). Study.com. [Link]

- Nomenclature of Organic Compounds. Unacademy. [Link]

- 3.4: Naming Alkanes. (2024). Chemistry LibreTexts. [Link]

- IUPAC Nomenclature for Branched Alkanes. (2024). YouTube. [Link]

- How to name organic compounds using the IUPAC rules. University of Calgary. [Link]

- How Do You Determine the Parent Chain in IUPAC Nomencl

- Naming Alkanes with Practice Problems. Chemistry Steps. [Link]

- This compound.

- Common mistakes in alkane nomencl

- This compound-2,6-diol.

- Why is my IUPAC nomencl

- Naming Organic Compounds: Alkanes.

- The IUPAC name for the compound represented below is.... (2021). bartleby. [Link]

Sources

- 1. IUPAC Nomenclature of Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 5. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 6. unacademy.com [unacademy.com]

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-4-propyloctane

Abstract

This technical guide provides a comprehensive exploration of the stereoisomerism of 3-methyl-4-propyloctane, a branched alkane with significant structural complexity. Addressed to researchers, scientists, and professionals in drug development, this document delineates the theoretical framework for identifying and classifying its stereoisomers. It further presents detailed experimental protocols for their separation and characterization. By integrating fundamental principles of stereochemistry with practical analytical methodologies, this guide serves as an essential resource for navigating the challenges associated with the stereochemical analysis of complex chiral molecules.

Introduction: The Significance of Stereoisomerism

Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the three-dimensional arrangement of their atoms.[1] In fields such as pharmacology and materials science, the specific stereochemistry of a molecule can profoundly influence its biological activity, physical properties, and overall efficacy. Therefore, the ability to identify, separate, and characterize stereoisomers is of paramount importance. This guide focuses on this compound, a model compound for understanding the stereochemical complexities that arise from multiple chiral centers in a seemingly simple acyclic alkane.

Theoretical Framework: Identifying the Stereoisomers of this compound

The stereochemical diversity of this compound arises from the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.[2]

Identification of Chiral Centers

The structure of this compound is an eight-carbon chain (octane) with a methyl group at the third carbon and a propyl group at the fourth carbon.[3]

-

Carbon-3 (C3): This carbon is bonded to a hydrogen atom, a methyl group (-CH3), an ethyl group (part of the main chain), and the rest of the substituted octane chain.[3] Since all four groups are different, C3 is a chiral center.

-

Carbon-4 (C4): This carbon is attached to a hydrogen atom, a propyl group (-CH2CH2CH3), a butyl group (part of the main chain), and the rest of the substituted octane chain.[3] As these four groups are distinct, C4 is also a chiral center.

With two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers.[4] For this compound, this results in 2^2 = 4 possible stereoisomers.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously describe the three-dimensional arrangement at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration of either 'R' (rectus) or 'S' (sinister).[5][6]

The CIP Priority Rules are as follows:

-

Atomic Number: Assign priority to the atoms directly attached to the chiral center based on their atomic number. Higher atomic numbers receive higher priority.[7]

-

First Point of Difference: If there is a tie in atomic number, proceed along the substituent chains until a point of difference is found. The chain with the atom of higher atomic number at the first point of difference receives higher priority.[2]

-

Multiple Bonds: Treat double and triple bonds as if the atoms are bonded to an equivalent number of single-bonded atoms.[7]

2.2.1. Assigning Priorities for this compound

At Carbon-3:

-

-CH(CH2CH2CH3)(CH2CH2CH2CH3): The carbon at position 4 is the highest priority.

-

-CH2CH3: The ethyl group is the second highest priority.

-

-CH3: The methyl group is the third highest priority.

-

-H: The hydrogen atom has the lowest priority.

At Carbon-4:

-

-CH(CH3)(CH2CH3): The carbon at position 3 is the highest priority.

-

-CH2CH2CH2CH3: The butyl group is the second highest priority.

-

-CH2CH2CH3: The propyl group is the third highest priority.

-

-H: The hydrogen atom has the lowest priority.

The Four Stereoisomers of this compound

Based on the two chiral centers, the four possible stereoisomers are:

-

(3R, 4R)-3-Methyl-4-propyloctane

-

(3S, 4S)-3-Methyl-4-propyloctane

-

(3R, 4S)-3-Methyl-4-propyloctane

-

(3S, 4R)-3-Methyl-4-propyloctane

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[8][9] Diastereomers are stereoisomers that are not mirror images of each other.[8][9]

-

(3R, 4R) and (3S, 4S) are a pair of enantiomers.

-

(3R, 4S) and (3S, 4R) are a pair of enantiomers.

-

The relationship between (3R, 4R) and (3R, 4S) is diastereomeric.

The logical relationship between the stereoisomers is depicted in the following diagram:

Caption: Relationships between the stereoisomers of this compound.

Experimental Separation and Characterization

The separation and characterization of the stereoisomers of this compound require specialized analytical techniques due to their identical physical properties, with the exception of their interaction with plane-polarized light.[10]

Chiral Gas Chromatography (GC) for Separation

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers.[11] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

3.1.1. Experimental Protocol: Chiral GC Separation

-

Column Selection: A cyclodextrin-based chiral capillary column is recommended for the separation of non-functionalized alkanes.[12] The choice between α-, β-, and γ-cyclodextrin derivatives depends on the size of the analyte.[12] For this compound, a β-cyclodextrin-based column is a suitable starting point.[12]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is standard for hydrocarbon analysis.

-

Carrier Gas: Hydrogen is the preferred carrier gas for its high efficiency, with an optimal linear velocity of 60-80 cm/sec.[12]

-

Temperature Program:

-

Injector and Detector Temperature: 250°C.

-

Injection Mode: Split injection with a high split ratio (e.g., 100:1) is suitable for a neat or concentrated sample.

-

Sample Preparation: The sample of this compound is diluted in a volatile, achiral solvent such as hexane.

The expected outcome is a chromatogram showing four distinct peaks, corresponding to the four stereoisomers.

Caption: Workflow for Chiral Gas Chromatography Separation.

Polarimetry for Characterization of Optical Activity

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[13] Enantiomers will rotate light to an equal magnitude but in opposite directions.[14] A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counterclockwise.[15]

3.2.1. Experimental Protocol: Polarimetry

-

Instrumentation: A polarimeter.

-

Sample Preparation: Prepare a solution of a known concentration (c, in g/mL) of the isolated stereoisomer in an achiral solvent (e.g., hexane).

-

Measurement:

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the sample cell of a known path length (l, in dm) with the sample solution.

-

Measure the observed rotation (α) at a specific temperature and wavelength (typically the sodium D-line, 589 nm).[16]

-

-

Calculation of Specific Rotation ([α]): The specific rotation is calculated using Biot's Law:[13] [α] = α / (l * c)

Data Presentation:

| Stereoisomer Pair | Expected Specific Rotation Relationship |

| (3R, 4R) / (3S, 4S) | Equal magnitude, opposite sign |

| (3R, 4S) / (3S, 4R) | Equal magnitude, opposite sign |

Note: The sign of rotation (+ or -) cannot be predicted from the R/S configuration and must be determined experimentally.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for differentiating diastereomers.[17] Furthermore, the use of chiral derivatizing agents or chiral solvating agents can enable the differentiation of enantiomers by converting them into diastereomeric complexes with distinct NMR spectra.[17][18]

Synthesis of Chiral Alkanes

The synthesis of specific stereoisomers of chiral alkanes is a significant challenge in organic chemistry. Modern synthetic methods often employ radical polar crossover reactions of vinyl boron ate complexes, which can lead to the formation of chiral alkanes with excellent enantiopurity.[19] Other strategies involve the use of chiral precursors or chiral auxiliaries to guide the stereochemical outcome of the reaction.[20]

Conclusion

The stereochemical analysis of this compound serves as an excellent case study for understanding the principles of stereoisomerism in acyclic alkanes. This guide has detailed the theoretical basis for the existence of its four stereoisomers and has provided robust experimental protocols for their separation and characterization. For researchers in drug development and related scientific fields, a thorough understanding and application of these principles and techniques are crucial for the successful development of stereochemically pure and effective molecules.

References

- Gerleve, C., et al. (2019). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie International Edition, 58(38), 13373-13377.

- Smit, B., & Maesen, T. L. M. (2008). Exploiting entropy to separate alkane isomers. Nature, 451(7179), 671-674.

- BYJU'S. (2023, December 18). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration [Video]. YouTube.

- OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities.

- Fiveable. (n.d.). Cahn-Ingold-Prelog Priority Rules Definition.

- Study.com. (n.d.). Cahn Ingold Prelog Priority Rules & Examples.

- AK Lectures. (n.d.). Cahn-Ingold-Prelog Priority System.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.

- Gerleve, C., & M. (n.d.). Synthesis of Α-Chiral Ketones and Chiral Alkanes. Amanote Research.

- Physical Chemistry Chemical Physics. (n.d.). Adsorptive process design for the separation of hexane isomers using zeolites.

- Royal Society of Chemistry. (2007). Analytical Methods. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.

- Krishna, R. (2023, May 9). Separating Alkane Isomers [Video]. YouTube.

- Chemistry For Everyone. (2025, February 16). Can IR Spectroscopy Distinguish Stereoisomers? [Video]. YouTube.

- ResearchGate. (2025, August 7). Separation of Alkane Isomers by Exploiting Entropy Effects during Adsorption on Silicalite-1: A Configurational-Bias Monte Carlo Simulation Study.

- Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.

- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

- AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.

- Amanote Research. (n.d.). (PDF) Separation of Alkane Isomers by Exploiting Entropy.

- Wiley Analytical Science. (2009). Gas chromatographic enantioseparation of unfunctionalized chiral alkanes: A challenge in separation science.

- Oregon State University. (2020, June 22). Enantiomers and Diastereomers.

- Quora. (2018, December 17). What are the different steps in chiral synthesis?.

- Maricopa Open Digital Press. (n.d.). Optical Activity. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

- Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.

- ChemTalk. (n.d.). Enantiomers vs. Diastereomers.

- Agilent. (n.d.). Chiral GC Columns.

- Samagra. (n.d.). Haloalkanes and Haloarenes.

- Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems.

- Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation.

- Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis.

- Chemistry LibreTexts. (2023, November 3). 5.3: Optical Activity.

- Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules.

- KPU Pressbooks. (n.d.). 5.4 Optical Activity. In Organic Chemistry I.

- PubChem. (n.d.). 3-Ethyl-2-methyl-4-propyloctane.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). This compound-2,6-diol.

- PubChem. (n.d.). 4-Ethyl-3-methyl-4-propyloctane.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. fiveable.me [fiveable.me]

- 6. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 7. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 8. Enantiomers and Diastereomers [sites.science.oregonstate.edu]

- 9. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]

- 10. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. vernier.com [vernier.com]

- 14. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 17. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 18. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 19. Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

Physical properties of C12 branched alkanes

An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes

Abstract

Dodecane (C12H26), with its 355 structural isomers, represents a fascinating and complex subject in hydrocarbon research.[1][2] This technical guide offers researchers, scientists, and drug development professionals a detailed exploration of the physical properties of C12 branched alkanes. Moving beyond simple data tabulation, this document elucidates the fundamental relationships between molecular structure and macroscopic properties such as boiling point, melting point, density, viscosity, and surface tension. By synthesizing experimental methodologies with theoretical principles, this guide provides a framework for understanding and predicting the behavior of these compounds, which are integral to fields ranging from lubricant formulation to their use as solvents and components in drug delivery systems.[3]

The Landscape of Dodecane Isomerism

The molecular formula C12H26 encompasses a vast number of structural isomers, which are molecules sharing the same formula but differing in the connectivity of their atoms.[2] This structural diversity is the primary determinant of the wide range of physical properties observed among dodecane isomers. The degree and position of branching along the carbon backbone dictate the overall shape of the molecule, which in turn influences the nature and magnitude of intermolecular forces.

Isomerism in dodecane can be broadly classified based on the length of the principal carbon chain and the nature of the attached alkyl groups (e.g., methyl, ethyl). Understanding this structural variance is the first step in predicting physical behavior.

Caption: Hierarchical classification of C12H26 isomers.

Core Physical Properties and the Influence of Branching

The physical properties of alkanes are governed by weak intermolecular forces known as van der Waals forces (specifically, London dispersion forces).[4][5] The strength of these forces is dependent on the molecule's surface area and its ability to pack closely with its neighbors. Branching fundamentally alters these characteristics.

Boiling Point

The boiling point is a direct indicator of the strength of intermolecular forces. For alkanes, two primary factors are at play:

-

Molecular Size: As the number of carbon atoms increases, the surface area grows, leading to stronger van der Waals forces and a higher boiling point.[5][6]

-

Molecular Shape (Branching): For isomers with the same number of carbon atoms (like C12 alkanes), increased branching leads to a more compact, spherical shape.[4][7] This reduces the available surface area for intermolecular contact, thereby weakening the van der Waals forces.[6][8] Consequently, less energy is required to separate the molecules into the gas phase, resulting in a lower boiling point compared to the straight-chain counterpart.[4][9][10]

Causality in Action: Consider the isomers of pentane (C5H12) as an illustrative example. n-Pentane (boiling point 36.1°C) has a higher boiling point than its branched isomer, isopentane (2-methylbutane, boiling point 27.7°C).[6] This principle holds true for the 355 isomers of dodecane.

Melting Point

The relationship between branching and melting point is more nuanced. While weaker intermolecular forces suggest a lower melting point, the efficiency of crystal lattice packing plays a crucial role.

-

General Trend: Often, branching disrupts the regular packing of molecules in a solid crystal, leading to a lower melting point than the straight-chain isomer.[7]

-

The Symmetry Exception: Highly branched, symmetrical isomers can pack more efficiently and tightly into a crystal lattice than their linear counterparts.[7][11] This compact packing creates a more stable solid structure that requires more energy to break apart, resulting in a significantly higher melting point.[11] For example, 2,2-dimethylpropane (neopentane) is a very symmetrical molecule and has a higher melting point than n-pentane.[7]

Density

Density is a measure of mass per unit volume. For alkane isomers, the mass is constant, so density variations are determined by how efficiently the molecules can pack together.

Generally, an increase in branching leads to a decrease in density.[12] The branches prevent molecules from getting as close to one another as linear molecules can, increasing the free space (or void space) between them.[12] However, as with melting points, highly symmetrical, compact isomers can sometimes exhibit higher densities due to their ability to pack efficiently in the liquid state.[12] The density of n-dodecane at 20°C is approximately 749 kg/m ³.[13]

Viscosity

Viscosity is a fluid's resistance to flow and is highly dependent on intermolecular friction.[14][15] The effect of branching on viscosity can be complex:

-

For Shorter Chains: Increased branching typically leads to lower viscosity.[14][15] The more compact, spherical shape reduces surface area and intermolecular attraction, allowing molecules to move past each other more easily.[16]

-

For Longer Chains & Extensive Branching: As chain length and the degree of branching increase, the potential for molecular entanglement can rise.[17] This entanglement can hinder molecular movement and lead to an increase in viscosity, a trend more commonly observed in polymers but relevant for larger alkanes.[16][17]

Surface Tension

Surface tension is the energy required to increase the surface area of a liquid and is directly related to the strength of intermolecular forces. As branching in C12 alkanes generally leads to weaker van der Waals forces, it is expected to decrease the surface tension compared to n-dodecane. The surface tension of n-dodecane at 20°C is approximately 25.35 mN/m.[18]

Caption: The causal link between molecular structure and physical properties.

Quantitative Data Summary

While comprehensive experimental data for all 355 isomers is not available, the properties of the linear isomer, n-dodecane, serve as a critical baseline for comparison.

Table 1: Physical Properties of n-Dodecane (C12H26)

| Property | Value | Temperature (°C) | Source(s) |

|---|---|---|---|

| Molecular Weight | 170.34 g/mol | - | [19][20] |

| Boiling Point | 215-217 °C | - | [3][20] |

| Melting Point | -9.6 °C | - | [3][20] |

| Density | 0.749 g/mL | 20 | [13][21] |

| Viscosity | 1.34 mPa·s | 25 | [1] |

| Surface Tension | 25.35 mN/m | 20 |[18] |

Table 2: Illustrative Comparison of Alkane Isomer Properties Note: Data for a wide range of C12 isomers is sparse. This table uses C5 and C6 isomers to demonstrate the principles of branching.

| Isomer (Formula) | Structure | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| n-Pentane (C5H12) | Straight Chain | 36.1 | -130 |

| Isopentane (C5H12) | Branched | 27.7 | -160 |

| Neopentane (C5H12) | Highly Branched, Symmetrical | 9.5 | -16.6 |

| n-Hexane (C6H14) | Straight Chain | 69 | -95 |

| 2,2-Dimethylbutane (C6H14) | Highly Branched | 49.7 | -100 |

(Data sourced from multiple references to illustrate established trends)[4][6][7]

Experimental Determination and Validation

The accurate characterization of C12 branched alkanes requires a robust, self-validating experimental workflow. This ensures that measured properties are correctly attributed to a specific, purified isomer.

Step-by-Step Experimental Workflow

-

Isomer Separation (Protocol):

-

Objective: To isolate individual dodecane isomers from a mixture.

-

Methodology: High-resolution Gas Chromatography (GC) is the primary technique.[2]

-

Procedure:

-

Inject the C12 alkane mixture into a gas chromatograph equipped with a long capillary column (e.g., 50-100m) coated with a non-polar stationary phase.

-

Employ a programmed temperature ramp, starting below the boiling point of the most volatile isomer and increasing steadily.

-

The isomers will separate based on their boiling points, with more highly branched, lower-boiling-point isomers eluting first.[2]

-

-

Validation: Couple the GC outlet to a Mass Spectrometer (MS). The MS provides the mass-to-charge ratio and fragmentation pattern for each eluting peak, confirming the molecular weight (170.34 for C12H26) and providing structural clues to validate the identity of the separated isomer.[2]

-

-

Physical Property Measurement (Protocol):

-

Objective: To measure the core physical properties of the purified isomer.

-

Methodology:

-

Boiling Point: Can be accurately determined from the retention time in a calibrated GC system or through micro-distillation techniques.

-

Melting Point & Heat of Fusion: Determined using Differential Scanning Calorimetry (DSC). A precise heating and cooling cycle applied to the sample will reveal the sharp endothermic peak of melting.

-

Density: Measured using a digital density meter (e.g., an oscillating U-tube densitometer) with precise temperature control.

-

Viscosity: Measured using a calibrated viscometer, such as a cone-and-plate or capillary viscometer, at a controlled temperature.

-

-

Validation: All measurements must be performed on fractions confirmed to be of high purity (>99%) by the GC-MS validation step. Measurements should be repeated multiple times to ensure reproducibility and reported with standard deviations.

-

Caption: Self-validating workflow for physical property characterization.

Predictive Modeling: Quantitative Structure-Property Relationships (QSPR)

Given the sheer number of C12 isomers, experimentally characterizing each one is impractical. Quantitative Structure-Property Relationship (QSPR) modeling offers a powerful computational alternative.[22][23]

QSPR models are mathematical regression models that correlate the physical properties of molecules with numerical descriptors derived from their molecular structure.[22][23]

-

Molecular Descriptors: These can include topological indices (describing branching and connectivity), geometric parameters (surface area, volume), and quantum chemical parameters.[24][25]

-

Model Building: A "training set" of molecules with known structures and experimentally determined properties is used to build the mathematical model.

-

Prediction: Once validated, the model can be used to predict the properties of new or unmeasured molecules, such as the many uncharacterized isomers of dodecane.[22][26]

For professionals in drug development, where properties like solubility and viscosity are critical, QSPR can be an invaluable tool for screening large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Conclusion

The physical properties of C12 branched alkanes are a direct consequence of their molecular architecture. The degree of branching dictates the overall molecular shape, which in turn modulates the strength of intermolecular van der Waals forces. While general trends exist—such as branching lowering boiling points and density—the influence of molecular symmetry on crystal packing can lead to more complex and sometimes counterintuitive effects on melting points. A rigorous, self-validating experimental workflow combining chromatographic separation with precise physical measurements is essential for accurate characterization. Furthermore, computational QSPR models provide a vital predictive tool for navigating the vast isomeric landscape of dodecane, enabling informed decisions in chemical research and development.

References

- Branched Alkanes Definition - Organic Chemistry Key Term - Fiveable.

- Does the viscosity of e.g. alkanes increase or decrease if it's branched? Because I've seen being said both yes and no.

- Physical Properties of Alkanes - Organic Chemistry.

- The Impact of Branching on the Viscosity of C20 Alkanes: A Comparative Guide.

- Physical Properties of Alkanes. (2023, January 22). Chemistry LibreTexts.

- An In-depth Technical Guide to the Isomers and Structural Representations of Dodecane (C12H26).

- What effect does branching of an alkane chain have class 11 chemistry CBSE.

- Do alkanes have high viscosity? (2021, May 12). Quora.

- chemistry-trends in branched hydrocarbons.

- Viscosity of branched vs. linear short alkanes. (2016, March 9). Chemistry Stack Exchange.

- Quantitative Structure-Property Relationships of Linear Alkanes.

- QSPR modeling of alkanes properties based on graph of atomic orbitals. (2025, August 5).

- Dodecane.

- Dodecane.

- Dodecane CAS#: 112-40-3.

- What is the trend in density of isomers of alkanes as branching increases and why? (2016, January 28). Quora.

- Branched Chain Alkanes.

- Density of Alkanes - Table. (No date).

- Liquid Viscosity and Surface Tension of n -Dodecane, n -Octacosane, Their Mixtures, and a Wax between 323 and 573 K by Surface Light Scattering. (2017, July 18).

- Physical Properties of Alkanes and their variations.

- Physical Properties of Alkanes.

- 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties.

- Physical and Chemical Properties of Alkanes. (2025, November 18).

- Alkane.

- Surface tension values of some common test liquids for surface energy analysis.

- Data comparison for surface tension of dodecane. , this work; −, eq 13. (No date).

- Alkanes: Physical Properties. (No date).

- Molecular modeling of the physical properties of the alkanes. (1988, June 1). Semantic Scholar.

- Quantitative structure–activity relationship.

- Advanced Computational Insights into Coronary Artery Disease Drugs: A Machine Learning and Topological Analysis.

Sources

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. chemistry-trends in branched hydrocarbons [dynamicscience.com.au]

- 8. fiveable.me [fiveable.me]

- 9. jackwestin.com [jackwestin.com]

- 10. Alkane - Wikipedia [en.wikipedia.org]

- 11. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]

- 12. quora.com [quora.com]

- 13. matmake.com [matmake.com]

- 14. echemi.com [echemi.com]

- 15. quora.com [quora.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. surface-tension.de [surface-tension.de]

- 19. Dodecane [webbook.nist.gov]

- 20. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 21. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 22. intofuture.org [intofuture.org]

- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 24. Molecular modeling of the physical properties of the alkanes | Semantic Scholar [semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

3-Methyl-4-propyloctane synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 3-Methyl-4-propyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched alkane with the molecular formula C₁₂H₂₆.[1][2] Its specific stereoisomeric and physicochemical properties are of interest in various fields, including materials science and as a non-polar solvent. The controlled synthesis of such a precisely branched alkane necessitates a robust and well-understood synthetic strategy. This guide will explore two primary, reliable methods for its synthesis: the Grignard reaction followed by dehydration and hydrogenation, and the Corey-House synthesis using organocuprates.

Retrosynthetic Analysis of this compound

A retrosynthetic approach to this compound reveals several possible bond disconnections. The most logical and practical disconnections are at the C4-C5 bond or the bond connecting the propyl group to the C4 position.[1] These disconnections inform the selection of two powerful carbon-carbon bond-forming reactions as the cornerstone of our synthetic strategies.

Caption: Retrosynthetic analysis of this compound highlighting two primary synthetic strategies.

Strategy 1: Grignard Reaction, Dehydration, and Hydrogenation

This classic and versatile three-step approach involves the creation of a tertiary alcohol with the desired carbon skeleton, which is then converted to the final alkane.[3]

Workflow for Grignard-based Synthesis

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Synthesis of Precursors

1. Propylmagnesium Bromide (Grignard Reagent)

The Grignard reagent is a potent nucleophile and a strong base, making it highly reactive with protic solvents.[4] Therefore, all glassware must be flame-dried, and anhydrous solvents are essential.

-

Protocol:

-

Assemble a flame-dried, three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the purple color of the iodine disappears and bubbling is observed. Gentle heating may be necessary.[3]

-

Once initiated, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring for 1-2 hours until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

-

2. 3-Methyl-4-octanone (Ketone)

This ketone can be synthesized via the oxidation of the corresponding secondary alcohol, 3-methyl-4-octanol.

-

Protocol (Oxidation using PCC):

-

In a round-bottom flask, dissolve 3-methyl-4-octanol (1.0 equivalent) in dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions.

-

Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Filter the mixture through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield 3-methyl-4-octanone.

-

Main Reaction Protocol

-

Grignard Addition:

-

Cool the previously prepared propylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 3-methyl-4-octanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 3-methyl-4-propyl-4-octanol.

-

-

Dehydration:

-

Place the crude tertiary alcohol in a round-bottom flask with a catalytic amount of sulfuric acid.

-

Heat the mixture to induce dehydration, collecting the resulting alkene mixture via distillation.[3]

-

-

Hydrogenation:

-

Dissolve the alkene mixture in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Place the mixture under a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until hydrogen uptake ceases.[3]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound. Purification can be achieved by fractional distillation.

-

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1 | 1-Bromopropane, Mg | Anhydrous Diethyl Ether | Propylmagnesium Bromide | >90% |

| 2 | Propylmagnesium Bromide, 3-Methyl-4-octanone | 1. Anhydrous Diethyl Ether, 0°C to RT; 2. Sat. aq. NH₄Cl | 3-Methyl-4-propyl-4-octanol | 80-90% |

| 3 | 3-Methyl-4-propyl-4-octanol | H₂SO₄ (cat.), Heat | 3-Methyl-4-propyloctene (isomers) | 70-85% |

| 4 | 3-Methyl-4-propyloctene (isomers) | H₂, 10% Pd/C, Ethanol | This compound | >95% |

Strategy 2: Corey-House Synthesis (Organocuprate Coupling)

The Corey-House synthesis is a highly effective method for forming carbon-carbon bonds between two alkyl groups, offering a more direct route to the target alkane.[1] It involves the reaction of a lithium dialkylcuprate with an alkyl halide.

Workflow for Corey-House Synthesis

Caption: Workflow for the synthesis of this compound via the Corey-House reaction.

Synthesis of Precursors

1. Lithium Dipropylcuprate (Gilman Reagent)

Gilman reagents are organometallic compounds that are excellent for SN2-type reactions with alkyl halides.[5][6] They are prepared from an organolithium reagent and a copper(I) salt.[7][8]

-

Protocol:

-

Prepare propyllithium by reacting 1-bromopropane (2.0 equivalents) with lithium metal (4.0 equivalents) in anhydrous diethyl ether under an inert atmosphere.

-

In a separate, dry, inert-atmosphere flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

-

Slowly add the prepared propyllithium solution (2.0 equivalents) to the stirred suspension of CuI.

-

Allow the mixture to stir at -78 °C for 30-60 minutes. The formation of the Gilman reagent, lithium dipropylcuprate, is indicated by a change in the color of the solution.

-

2. 4-Iodo-3-methyloctane (Alkyl Halide)

This precursor can be synthesized from a suitable alcohol, such as 3-methyl-4-octanol, via an SN2 reaction. An iodide is preferred as it is a better leaving group than bromide or chloride.

-

Protocol (Appel Reaction):

-

In a round-bottom flask under an inert atmosphere, dissolve 3-methyl-4-octanol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add iodine (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 4-iodo-3-methyloctane.

-

Main Reaction Protocol

-

Coupling Reaction:

-

Maintain the freshly prepared lithium dipropylcuprate solution at -78 °C.

-

Dissolve 4-iodo-3-methyloctane (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Gilman reagent.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel or by fractional distillation to yield pure this compound.

-

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1 | 1-Bromopropane, Li | Anhydrous Diethyl Ether | Propyllithium | >90% |

| 2 | Propyllithium, CuI | Anhydrous Diethyl Ether, -78°C | Lithium Dipropylcuprate | >95% |

| 3 | 3-Methyl-4-octanol | PPh₃, I₂, DCM | 4-Iodo-3-methyloctane | 75-85% |

| 4 | Lithium Dipropylcuprate, 4-Iodo-3-methyloctane | Anhydrous Diethyl Ether, -78°C to RT | This compound | 70-90% |

Conclusion

Both the Grignard-based and Corey-House synthesis routes offer viable and effective methods for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations. The Grignard approach is a more classical, multi-step process, while the Corey-House synthesis provides a more direct coupling, often with high yields. Both syntheses rely on the careful preparation and handling of organometallic precursors under anhydrous conditions. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of the target molecule and its critical precursors.

References

- Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made.

- University of Calgary. (n.d.). Ch18: Organocopper reagents.

- Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For.

- Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).

- Leah4sci. (2020, July 13). GILMAN REAGENT = ORGANOCUPRATE To Make Hydrocarbons. And Synthesis Practice Problems! [Video]. YouTube.

- BYJU'S. (n.d.). Grignard Reagents.

- PubChem. (n.d.). This compound-2,6-diol.

- PubChem. (n.d.). 3-Ethyl-2-methyl-4-propyloctane.

- PubChem. (n.d.). 3-Methyl-4-propyloct-3-ene.

- The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.

- PubChem. (n.d.). 3-Ethyl-3-methyl-4-propyloctane.

- PubChem. (n.d.). 3,3-Dimethyl-4-propyloctane.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 3-Methyl-4-propylheptane.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H26 | CID 21201031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Grignard Reagents [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

Spectroscopic Data of 3-Methyl-4-propyloctane: An In-depth Technical Guide

Molecular Structure and Properties

3-Methyl-4-propyloctane is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1][2] Its structure consists of an eight-carbon octane backbone with a methyl group at the C3 position and a propyl group at the C4 position. This branched structure gives rise to a unique spectroscopic fingerprint, which we will explore in the subsequent sections.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | |

| Molecular Weight | 170.33 g/mol | |

| CAS Number | 62184-35-4 |

Mass Spectrometry (MS)

Mass spectrometry of branched alkanes is characterized by fragmentation patterns that are highly indicative of the molecule's structure. The primary ionization method for such compounds is electron ionization (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions.

Predicted Fragmentation Pattern

For this compound, the molecular ion peak at m/z 170 is expected to be of very low abundance or even absent, a common characteristic of highly branched alkanes due to the ease of fragmentation. The fragmentation will be dictated by the formation of the most stable carbocations, which are tertiary, followed by secondary, and then primary.

Cleavage is most likely to occur at the branching points (C3 and C4) and along the octane chain. The loss of the largest alkyl group at a branch point is a favored pathway as it leads to the formation of a more stable carbocation.

Predicted Key Mass Spectrometry Fragments:

| m/z | Possible Fragment Structure | Cleavage Point |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 127 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 99 | [M - C₅H₁₁]⁺ | Cleavage at C4-C5 bond |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 bond |

| 71 | [C₅H₁₁]⁺ | Cleavage at C4-C5 bond |

| 57 | [C₄H₉]⁺ | Butyl cation fragment |

| 43 | [C₃H₇]⁺ | Propyl cation fragment |

The mass spectrum is anticipated to show clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.

Visualization of Fragmentation

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on the structure of this compound, we can predict the chemical shifts, multiplicities, and integration of the signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will show a number of overlapping signals in the upfield region (typically 0.8-1.6 ppm), which is characteristic of alkanes. The chemical shifts are influenced by the degree of substitution on the adjacent carbons.

Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integration:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1) | ~0.88 | Triplet | 3H |

| CH₂ (C2) | ~1.25 | Multiplet | 2H |

| CH (C3) | ~1.45 | Multiplet | 1H |

| CH₃ (on C3) | ~0.85 | Doublet | 3H |

| CH (C4) | ~1.35 | Multiplet | 1H |

| CH₂ (on C4, propyl) | ~1.25 | Multiplet | 2H |

| CH₂ (on C4, propyl) | ~1.30 | Multiplet | 2H |

| CH₃ (on C4, propyl) | ~0.90 | Triplet | 3H |

| CH₂ (C5) | ~1.25 | Multiplet | 2H |

| CH₂ (C6) | ~1.25 | Multiplet | 2H |

| CH₂ (C7) | ~1.25 | Multiplet | 2H |

| CH₃ (C8) | ~0.88 | Triplet | 3H |

Note: Due to the complexity of the overlapping signals, the exact multiplicities may be difficult to resolve and may appear as complex multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The chemical shifts are predicted based on the local electronic environment of each carbon.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~14.1 |

| C2 | ~23.0 |

| C3 | ~34.5 |

| Methyl on C3 | ~19.5 |

| C4 | ~42.0 |

| Propyl C1' on C4 | ~30.0 |

| Propyl C2' on C4 | ~20.5 |

| Propyl C3' on C4 | ~14.5 |

| C5 | ~29.5 |

| C6 | ~32.0 |

| C7 | ~22.6 |

| C8 | ~14.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, like other alkanes, will be dominated by C-H stretching and bending vibrations. While not providing as detailed structural information as NMR or MS for this class of compounds, it is useful for confirming the presence of a saturated hydrocarbon.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (from CH₃ and CH₂) | Strong |

| 1465 | C-H bend (scissoring) from CH₂ | Medium |

| 1375 | C-H bend (symmetric) from CH₃ | Medium |

| 725-720 | C-H rock from long chain methylene | Weak |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and will contain a complex pattern of C-C stretching and C-H bending vibrations that is unique to the molecule's specific structure.

Experimental Protocols

To obtain the spectroscopic data for this compound, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as hexane or dichloromethane.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Separation: Use a non-polar capillary column (e.g., DB-1 or equivalent). A typical temperature program would be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum to single lines for each carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

A typical spectral range is 4000-400 cm⁻¹.

-

Spectroscopic Analysis Workflow

Caption: Overall workflow for the spectroscopic analysis of this compound.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21201031, this compound.

- NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

Sources

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 3-Methyl-4-propyloctane

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug development and chemical sciences, the ability to accurately predict the NMR spectrum of a novel or uncharacterized molecule is a critical step in structural elucidation and verification. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the branched alkane, 3-Methyl-4-propyloctane.

The core of this document is built on foundational NMR principles and empirical prediction methodologies. We will dissect the molecule's structure to identify unique proton and carbon environments, apply established additivity rules to estimate their chemical shifts, and discuss the expected multiplicities and coupling patterns. This theoretical framework is supplemented by data from computational prediction tools, providing a multi-faceted approach to spectral analysis. Furthermore, this guide outlines a hypothetical experimental protocol for the validation of these predictions, grounding the theoretical discussion in practical application.

Molecular Structure Analysis: this compound

This compound is a saturated acyclic alkane with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon octane backbone substituted with a methyl group at the third carbon and a propyl group at the fourth carbon.[1] The presence of two chiral centers at C3 and C4 introduces stereochemical complexity, which can lead to diastereotopic protons in adjacent methylene (CH₂) groups, potentially resulting in more complex spectra than initially expected.

For the purpose of NMR analysis, each unique carbon and proton environment must be identified. The IUPAC numbering of the main chain provides a clear framework for this assignment.

Structure and Atom Numbering:

-

Carbon Numbering: C1 through C8 for the octane chain. C(c) for the methyl substituent. C(a'), C(b'), and C(c') for the propyl substituent.

-

Proton Numbering: Protons are designated by the number of the carbon to which they are attached (e.g., H1, H2, etc.).

Due to the chiral centers, the two protons on C2, C5, and C(a') are diastereotopic and thus chemically non-equivalent. However, for a first-order prediction, their chemical shifts are often very similar and may not be fully resolved in lower-field spectrometers.

Theoretical Principles of Chemical Shift Prediction

The chemical shift (δ) in NMR is determined by the local electronic environment of a nucleus.[3] Electrons shield the nucleus from the external magnetic field; therefore, factors that decrease electron density around a nucleus "deshield" it, causing its resonance to appear at a higher chemical shift (downfield).[4][5]

Key Factors Influencing Chemical Shifts in Alkanes:

-

Inductive Effects: Electronegative atoms withdraw electron density, deshielding nearby nuclei. In alkanes, this effect is minimal as only carbon and hydrogen are present.[4][6]

-

Hybridization: For ¹³C NMR, sp³-hybridized carbons in alkanes resonate in a characteristic upfield region (typically 0-90 ppm).[7]

-

Steric Effects & Substitution: The number of attached carbon atoms significantly influences chemical shifts. In ¹³C NMR, primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons have distinct chemical shift ranges. Increased substitution generally leads to a downfield shift.

Prediction Methodologies

A combination of empirical rules and computational tools provides a robust method for predicting NMR spectra.

-

Empirical Additivity Rules: These rules use a base chemical shift for a simple alkane and add incremental values for substituents at α, β, and γ positions.[8] This method is particularly effective for ¹³C NMR predictions in acyclic alkanes.

-

Computational (In Silico) Prediction: Numerous software packages and web-based tools use algorithms ranging from database lookups (HOSE codes) to quantum mechanical calculations (DFT) and machine learning to predict spectra.[9][10][11] These tools can provide highly accurate predictions and are valuable for validating empirically derived estimates.[12]

Predicted ¹³C NMR Spectrum for this compound

The ¹³C NMR spectrum is predicted to show 12 distinct signals, as all carbon atoms are in unique chemical environments. The predictions below are based on established additivity rules for alkanes and cross-referenced with computational predictors.

| Carbon Atom | Predicted δ (ppm) | Multiplicity (DEPT) | Rationale |

| C1 | ~14.1 | CH₃ (positive) | Terminal methyl group, least substituted. |

| C2 | ~23.0 | CH₂ (negative) | Methylene group, β to the branched center. |

| C3 | ~34.5 | CH (positive) | Tertiary carbon, deshielded by three adjacent carbons. |

| C(c) | ~19.5 | CH₃ (positive) | Methyl substituent on a tertiary carbon. |

| C4 | ~42.0 | CH (positive) | Tertiary carbon, highly substituted and deshielded. |

| C5 | ~29.0 | CH₂ (negative) | Methylene group within the octane chain. |

| C6 | ~32.0 | CH₂ (negative) | Methylene group approaching the end of the chain. |

| C7 | ~22.6 | CH₂ (negative) | Methylene group β to the terminal methyl. |

| C8 | ~14.0 | CH₃ (positive) | Terminal methyl group, similar to C1. |

| C(a') | ~30.0 | CH₂ (negative) | First methylene of the propyl group. |

| C(b') | ~20.5 | CH₂ (negative) | Second methylene of the propyl group. |

| C(c') | ~14.4 | CH₃ (positive) | Terminal methyl of the propyl group. |